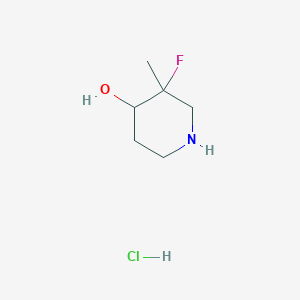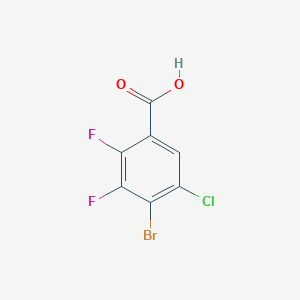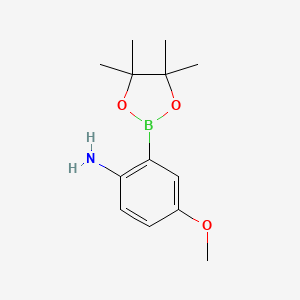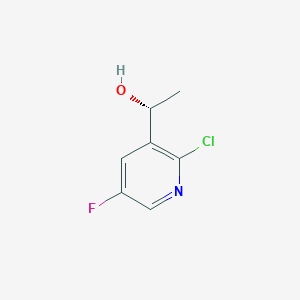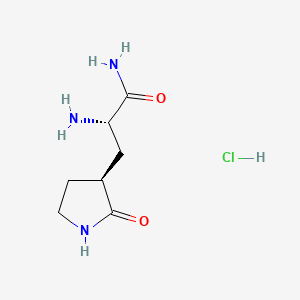
2,2'-Dichlorobiphenyl-3,3'-diboronic Acid Bis(pinacol) Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester is a boronic ester derivative of biphenyl. It is characterized by the presence of two boronic acid pinacol ester groups attached to a biphenyl core that is substituted with chlorine atoms at the 2 and 2’ positions. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester typically involves the reaction of 2,2’-dichlorobiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate or sodium carbonate to facilitate the formation of the boronic ester. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
化学反応の分析
Types of Reactions
2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The chlorine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,2’-dichlorobiphenyl-3,3’-diboronic acid.
Reduction: Formation of biphenyl-3,3’-diboronic acid bis(pinacol) ester.
Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where the palladium catalyst mediates the coupling of the boronic ester with an aryl or vinyl halide. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product.
類似化合物との比較
Similar Compounds
Bis(pinacolato)diboron: A commonly used diboron reagent in organic synthesis.
Phenylboronic Acid Pinacol Ester: Another boronic ester used in cross-coupling reactions.
Naphtho[1,2-c5,6-c’]bis[1,2,5]thiadiazole-5,10-diboronic Acid Bis(pinacol) Ester: A boronic ester used in the synthesis of advanced materials.
Uniqueness
2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct reactivity and selectivity in chemical reactions. Its chlorine substituents provide additional sites for functionalization, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-[2-chloro-3-[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30B2Cl2O4/c1-21(2)22(3,4)30-25(29-21)17-13-9-11-15(19(17)27)16-12-10-14-18(20(16)28)26-31-23(5,6)24(7,8)32-26/h9-14H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWONMAYPLKAIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=CC=CC(=C3Cl)B4OC(C(O4)(C)C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30B2Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
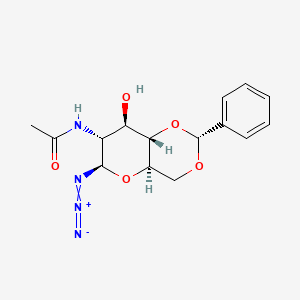
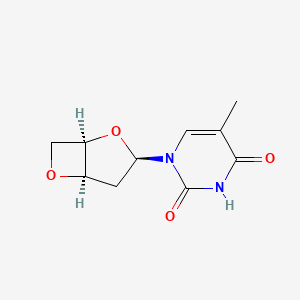
![rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B8228764.png)
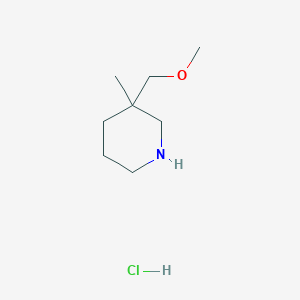
![4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B8228770.png)
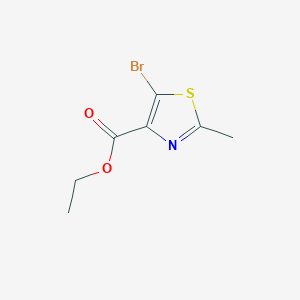
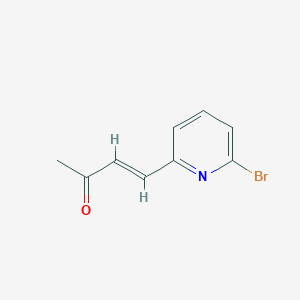
![5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8228784.png)
